2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

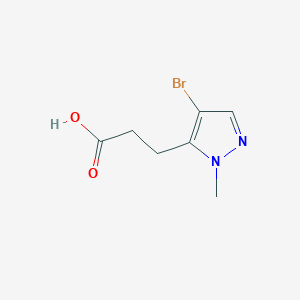

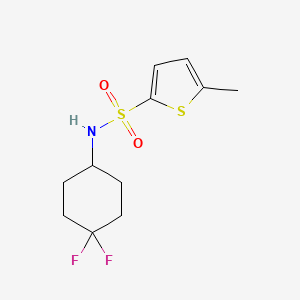

“2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.13 . It is used for research purposes .

Synthesis Analysis

The synthesis of oxazoline-based compounds, such as “this compound”, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on different substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of a methyl group at the 3rd position and an acetonitrile group attached to the 2nd position of the oxazole ring differentiates this compound .Scientific Research Applications

Microwave-Assisted Synthesis of Polymers

Research led by Wiesbrock et al. (2005) discusses the microwave-assisted synthesis of diblock copoly(2-oxazoline)s and chain-extended homo poly(2-oxazoline)s from 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline. This synthesis process highlights the efficient preparation of polymers with narrow molecular weight distributions, demonstrating the utility of 2-oxazoline derivatives in the rapid fabrication of polymers with precise thermal properties (Wiesbrock et al., 2005).

Polymerization Kinetics and Mechanisms

Another study by Wiesbrock et al. (2005) investigated the living cationic ring-opening polymerizations of 2-oxazolines, including 2-methyl-2-oxazoline, in acetonitrile. The research highlighted the significant acceleration of reaction rates under microwave irradiation, maintaining the livingness of the polymerization process. This work emphasizes the influence of reaction conditions on polymer characteristics, contributing to the understanding of polymer synthesis mechanisms (Wiesbrock et al., 2005).

Photochemistry and Luminescence

The work of de Bettencourt-Dias et al. (2007) presented a study on the luminescent properties of lanthanide ion complexes with 2-oxazoline derivatives. Their findings revealed high luminescence quantum yields in the solid state and in solution for complexes of Eu(III) and Tb(III), showcasing the potential of oxazoline derivatives in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

Synthesis of Novel Compounds

Gadegoni and Manda (2013) synthesized novel compounds by incorporating oxazoline and oxadiazole moieties, demonstrating the versatility of oxazoline derivatives in organic synthesis. Their research explored the antimicrobial and anti-inflammatory activities of these compounds, indicating their potential biomedical applications (Gadegoni & Manda, 2013).

Polymer Characterization and Applications

Hoogenboom et al. (2006) focused on the pressure synthesis of 2-oxazoline block copolymers, evaluating their thermal and surface properties. This study contributes to the understanding of how polymer composition affects material properties, such as glass transition temperature and surface energy, relevant for developing advanced polymeric materials (Hoogenboom et al., 2006).

Future Directions

The future directions for “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, there may be potential for “this compound” to be used in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown significant activity against B. subtilis .

Mode of Action

Oxazole derivatives are known to interact with their targets in a way that leads to various biological responses .

Biochemical Pathways

Oxazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some oxazole derivatives have shown significant antibacterial activity .

Properties

IUPAC Name |

2-(3-methyl-1,2-oxazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAWBTBXIOOVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)